molecular formula C14H9Cl2F3N2 B2725653 4-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline CAS No. 338978-19-1

4-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline

Cat. No.: B2725653
CAS No.: 338978-19-1
M. Wt: 333.14
InChI Key: HQPCQMXQBCXICW-AATRIKPKSA-N
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Description

“4-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline” is a complex organic compound. It contains a trifluoromethylpyridine (TFMP) group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives, such as “this compound”, is achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure .

Scientific Research Applications

Synthesis and Crystal Structure

The compound has been utilized in the synthesis of complex organic structures. For instance, it's involved in the formation of radical cation salts containing poly(beta-diketonate) rare earth complexes, characterized by X-ray diffraction, optical, and magnetic measurements (Pointillart et al., 2009). Similarly, its derivatives have been studied in the context of crystal structures of chiral sec-amines, offering insights into the molecular geometry and interactions in these compounds (Adeleke & Omondi, 2022).

Optical and Electrochemical Properties

The compound and its derivatives have been explored for their optical and electrochemical properties. For example, a study on new Tetrathiafulvalene-π-Spacer-Acceptor Derivatives highlighted the intramolecular charge transfer and electrochemical behavior of these compounds (Andreu et al., 2000). This research is crucial for understanding the potential application of these compounds in electronic and photonic devices.

Corrosion Inhibition

Research has been conducted on the corrosion inhibition properties of derivatives of this compound. For instance, 4-amino-N,N-di-(2-pyridylmethyl)-aniline, a derivative, has been evaluated for its effectiveness in inhibiting corrosion of mild steel in hydrochloric acid, showcasing its potential as a corrosion inhibitor (Xu et al., 2015).

Adsorption and Environmental Applications

The compound's derivatives have been used in studying adsorption processes and environmental applications. For example, the construction of imine-linked covalent organic frameworks using derivatives of this compound has been investigated for the adsorption of pollutants, demonstrating its potential in environmental remediation (Xu et al., 2021).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

4-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3N2/c15-10-1-3-11(4-2-10)20-6-5-13-12(16)7-9(8-21-13)14(17,18)19/h1-8,20H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPCQMXQBCXICW-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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